![molecular formula C24H25N3O3 B2396786 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 637747-19-4](/img/structure/B2396786.png)
3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
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Overview
Description
“3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one” is a complex organic compound. It contains a benzimidazole moiety, which is a five-membered heterocyclic compound with three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound also contains a chromen-4-one moiety, which is a derivative of coumarin, a compound that exhibits a broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzimidazole ring, an ethyl group, a hydroxy group, a piperidinylmethyl group, and a chromen-4-one moiety . The benzimidazole ring is a significant component due to its broad range of chemical and biological properties .
Scientific Research Applications
Antitumor and Anticancer Properties
Benzimidazole-chromenone derivatives have shown promise as potential antitumor agents. Researchers have synthesized and evaluated various analogs for their inhibitory activities against cancer cell lines such as HepG2, SK-OV-3, NCI-H460, and BEL-7404 . These compounds may interfere with cancer cell growth, making them valuable candidates for further investigation.
Antiviral Activity
Imidazole-containing compounds often exhibit antiviral properties. Benzimidazole-chromenone derivatives have been evaluated for their antiproliferative activity against human cancer cell lines, including prostate (DU-145), lung (A549), and cervical (HeLa) cells . Their potential antiviral effects make them relevant in the context of infectious diseases.
CO2 Adsorption
A specific derivative of benzimidazole-chromenone, known as TIBM-Cu, has been studied for its selective CO2 adsorption capacity. Due to its open metal sites and ideal pore size, TIBM-Cu outperforms other metal-organic frameworks (MOFs) in CO2 adsorption . This property could be valuable for carbon capture and storage applications.
DNA Interaction and Histidine Analogs
Given its structural similarity to histidine and its presence in DNA-based structures, benzimidazole-chromenone likely interacts with nucleic acids. Investigating its binding affinity and potential as a histidine mimic could provide insights into its biological roles.
Future Directions
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-2-15-12-16-22(29)18(24-25-19-8-4-5-9-20(19)26-24)14-30-23(16)17(21(15)28)13-27-10-6-3-7-11-27/h4-5,8-9,12,14,28H,2-3,6-7,10-11,13H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIKCUFLVAPASB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC=C(C2=O)C4=NC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one |
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